2-((1-(2-(Trifluoromethyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .Molecular Structure Analysis
The structure of this compound is related to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .Chemical Reactions Analysis
The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Application in FDA-Approved Drugs
The trifluoromethyl group, which is part of the compound , is found in many FDA-approved drugs . This group has been incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .
Role in Cell Proliferation and Apoptosis
Compounds containing the trifluoromethyl group, such as Alpelisib, are involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Antimicrobial Activity
Compounds with similar structures have been synthesized and tested for in vitro antimicrobial activity . These compounds have shown potential as potent compounds against certain strains .
Enzyme Inhibition
N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which share a similar structure, have been synthesized as potential antimicrobial agents and enzyme inhibitors .
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as phenylpiperidines , which are known to interact with various receptors in the body.
Mode of Action
Phenylpiperidines, the class of compounds to which it belongs, typically interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Result of Action
Compounds of the phenylpiperidine class can have diverse effects depending on their specific targets and mode of action .
properties
IUPAC Name |
2-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2/c20-19(21,22)16-6-2-1-5-15(16)18(26)25-10-7-14(8-11-25)27-17-13(12-23)4-3-9-24-17/h1-6,9,14H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFUJKNSLILTLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(Trifluoromethyl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile |
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